molecular formula C14H19NO B13113149 3-Isobutyl-1,3-dimethylindolin-2-one

3-Isobutyl-1,3-dimethylindolin-2-one

Cat. No.: B13113149
M. Wt: 217.31 g/mol
InChI Key: WWXNMWKCPDSONB-UHFFFAOYSA-N
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Description

3-Isobutyl-1,3-dimethylindolin-2-one is a compound belonging to the indolinone family, characterized by its molecular formula C14H19NO and a molecular weight of 217.31 g/mol This compound is known for its unique structural features, which include an indolinone core substituted with isobutyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutyl-1,3-dimethylindolin-2-one typically involves the reaction of 3-hydroxyoxindoles with isobutylating agents under specific conditions. One common method includes the use of Brønsted base-catalyzed trichloroacetimidation followed by Brønsted acid-catalyzed nucleophilic substitution . The reaction conditions often require an inert atmosphere (argon or nitrogen) and dry solvents to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Isobutyl-1,3-dimethylindolin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Typically used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indolinones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Isobutyl-1,3-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 3,3-Dimethylindolin-2-one
  • 1-Methyl-3-phenylindolin-2-one
  • 3-Isobutyl-1-methyl-7H-xanthine

Comparison: Compared to these similar compounds, 3-Isobutyl-1,3-dimethylindolin-2-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. For instance, the presence of the isobutyl group may enhance its lipophilicity and membrane permeability, potentially leading to different pharmacokinetic properties .

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

1,3-dimethyl-3-(2-methylpropyl)indol-2-one

InChI

InChI=1S/C14H19NO/c1-10(2)9-14(3)11-7-5-6-8-12(11)15(4)13(14)16/h5-8,10H,9H2,1-4H3

InChI Key

WWXNMWKCPDSONB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(C2=CC=CC=C2N(C1=O)C)C

Origin of Product

United States

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